![molecular formula C14H14N4O B2749564 N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379985-81-4](/img/structure/B2749564.png)
N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine
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Description
“N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrido[3,4-d]pyrimidin-4-one, which is known to have potent activity as a histone lysine demethylase inhibitor . This compound binds to Fe(II) in the active site of these enzymes .
Synthesis Analysis
The synthesis of this compound involves the optimization of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives . This process is guided by structure-based design to produce a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . The substitution from C4 of the pyrazole moiety allows access to the histone peptide substrate binding site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one, and N-methylation .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10(6-11-3-5-19-8-11)18-14-12-2-4-15-7-13(12)16-9-17-14/h2-5,7-10H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZWDXCKOIKDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC2=NC=NC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine |
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